1-(5-Aminoquinolin-6-yl)piperidin-4-ol
CAS No.: 1157642-42-6
Cat. No.: VC0111225
Molecular Formula: C14H17N3O
Molecular Weight: 243.31
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1157642-42-6 |
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Molecular Formula | C14H17N3O |
Molecular Weight | 243.31 |
IUPAC Name | 1-(5-aminoquinolin-6-yl)piperidin-4-ol |
Standard InChI | InChI=1S/C14H17N3O/c15-14-11-2-1-7-16-12(11)3-4-13(14)17-8-5-10(18)6-9-17/h1-4,7,10,18H,5-6,8-9,15H2 |
Standard InChI Key | YDSNPIWRMJSZOY-UHFFFAOYSA-N |
SMILES | C1CN(CCC1O)C2=C(C3=C(C=C2)N=CC=C3)N |
Introduction
Chemical Identity and Fundamental Properties
1-(5-Aminoquinolin-6-yl)piperidin-4-ol is characterized by a molecular formula of C14H17N3O with a molecular weight of 243.31 g/mol. This compound is officially registered with the Chemical Abstracts Service (CAS) under number 1157642-42-6 and has been cataloged in the PubChem database with the identifier 43809490. The compound features a quinoline scaffold with an amino group at the 5-position and a piperidine ring attached at the 6-position, with the piperidine containing a hydroxyl group at the 4-position.
Structural Representation and Chemical Identifiers
The chemical structure of 1-(5-Aminoquinolin-6-yl)piperidin-4-ol can be precisely defined through various chemical notations that facilitate its identification and characterization in research settings. These standardized identifiers enable consistent referencing in scientific literature and databases.
Identifier Type | Value |
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IUPAC Name | 1-(5-aminoquinolin-6-yl)piperidin-4-ol |
CAS Number | 1157642-42-6 |
Molecular Formula | C14H17N3O |
Molecular Weight | 243.31 g/mol |
Standard InChI | InChI=1S/C14H17N3O/c15-14-11-2-1-7-16-12(11)3-4-13(14)17-8-5-10(18)6-9-17/h1-4,7,10,18H,5-6,8-9,15H2 |
Standard InChIKey | YDSNPIWRMJSZOY-UHFFFAOYSA-N |
SMILES | C1CN(CCC1O)C2=C(C3=C(C=C2)N=CC=C3)N |
PubChem Compound ID | 43809490 |
Table 1: Chemical Identifiers for 1-(5-Aminoquinolin-6-yl)piperidin-4-ol
Structural Features and Physical Properties
The compound exhibits structural characteristics that influence its chemical behavior and potential biological interactions. These features are essential for understanding its reactivity patterns and possible applications in various research contexts.
Key Structural Elements
1-(5-Aminoquinolin-6-yl)piperidin-4-ol contains several important structural elements:
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A quinoline core - a bicyclic heterocyclic system consisting of a benzene ring fused to a pyridine ring
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An amino group (-NH2) attached to the 5-position of the quinoline ring
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A piperidine ring (a six-membered saturated heterocycle containing nitrogen) linked at the 6-position of quinoline
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A hydroxyl group (-OH) at the 4-position of the piperidine ring
These structural components contribute to the compound's potential for hydrogen bonding, both as a donor (via the -NH2 and -OH groups) and as an acceptor (via the quinoline nitrogen and hydroxyl oxygen), which may influence its solubility characteristics and interactions with biological targets.
Synthesis and Related Compounds
Synthetic Approaches
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Nucleophilic substitution reactions involving appropriately functionalized quinoline derivatives
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Transition metal-catalyzed coupling reactions
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Selective reduction of nitro precursors to obtain the amino functionality
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Protection-deprotection strategies for selective functionalization
Further research into optimized synthetic pathways would benefit the scientific community interested in studying this compound and its derivatives.
Structurally Related Compounds
The quinoline-piperidine scaffold represents a structural motif found in various compounds with significant biological activities. Related quinoline-piperidine derivatives have been explored for their antimalarial properties, showing promising activities against Plasmodium strains. This structural similarity suggests potential directions for investigating the biological activities of 1-(5-Aminoquinolin-6-yl)piperidin-4-ol.
Additionally, research on compounds with similar structural elements, such as (4-piperazin-1-ylquinolin-6-yl) arylsulfonamides, has demonstrated high binding affinities for serotonin receptors, particularly the 5-HT6 receptor subtype . These compounds exhibited pK(i) values greater than 8 and showed more than 100-fold selectivity against a range of other receptors . While 1-(5-Aminoquinolin-6-yl)piperidin-4-ol has distinct structural differences from these piperazine derivatives, the shared quinoline core with substitution at the 6-position suggests potential for similar receptor interactions.
Aspect | Information |
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Research Designation | For research use only; not for human or veterinary use |
Commercial Availability | Available from suppliers including Clinivex and Biomall |
Current Research Stage | Primarily cataloged as a reference standard |
Research Applications | Potential investigations in antimalarial activity, neuroreceptor binding studies |
Future Research Directions
The limited specific information about 1-(5-Aminoquinolin-6-yl)piperidin-4-ol in the current literature indicates several promising avenues for future research:
Structure-Activity Relationship Studies
Development of a series of structural analogues of 1-(5-Aminoquinolin-6-yl)piperidin-4-ol would enable systematic structure-activity relationship studies. Modifications could include:
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Varying the position of the amino group on the quinoline ring
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Substituting the piperidine ring with other nitrogen-containing heterocycles
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Introducing additional functional groups to modify physicochemical properties
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Exploring stereochemical effects related to the 4-hydroxyl position on the piperidine ring
Such studies would provide valuable insights into the structural requirements for specific biological activities.
Biological Activity Screening
Comprehensive biological screening of 1-(5-Aminoquinolin-6-yl)piperidin-4-ol would help establish its activity profile across various targets and pathways:
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Antimalarial activity against different Plasmodium species and strains
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Binding affinity studies with serotonin receptor subtypes
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Broader screening against other potential biological targets
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Cytotoxicity evaluation to assess selectivity and safety profiles
These screening efforts would help identify the most promising applications for further development.
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